molecular formula C14H23N5O B1220408 (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol CAS No. 79813-69-7

(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Cat. No. B1220408
CAS RN: 79813-69-7
M. Wt: 277.37 g/mol
InChI Key: IOSAAWHGJUZBOG-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol” is a small molecule that belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a purine base (a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring) attached to a nonan-2-ol chain . The chemical formula is C14H23N5O .


Physical And Chemical Properties Analysis

The average weight of this compound is 277.3653 and the monoisotopic weight is 277.190260383 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Molecular Structure Analysis : The compound "(1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride," closely related to (2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol, was synthesized and its molecular and crystal structure analyzed via X-ray diffraction, demonstrating its potential for further chemical studies and applications (Iusupov et al., 2022).

Tautomerism and Reactivity

  • Analysis of Tautomeric Ratios and Reactivity : A study on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, chemically similar to the compound , investigated the diversity in amino/imino tautomeric ratios. This research enhances understanding of the compound's chemical behavior and potential reactivity under various conditions (Roggen et al., 2011).

Synthesis Process Optimization

  • Optimization of Synthesis Conditions : Research focused on the synthesis of (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key intermediate in the production of compounds like this compound. This study highlighted the effects of various synthesis conditions, leading to optimized production methods suitable for industrial applications (Yu Zhu-ming, 2012).

Potential Antiviral Applications

  • Investigation into Antiviral Activity : A study on enantioselective synthesis of ethanol analogues containing the 9H-purin-9-yl group examined their potential as antiviral agents. This suggests a possible application of this compound in developing antiviral treatments (Akella & Vince, 1996).

Amino Acid-Nucleobase Conjugates

  • Synthesis of Amino Acid-Nucleobase Conjugates : The synthesis of (purin-6-yl)alanines, combining amino acid and nucleobase structures, was explored. This research provides insights into the chemical versatility of purine-based compounds and their potential applications in biochemistry and medicinal chemistry (Čapek, Pohl, & Hocek, 2004).

Immunobiological Activity

  • Exploring Immunostimulatory Potency : A study synthesized 2-amino-3-(purin-9-yl)propanoic acids with various substitutions, analyzing their immunostimulatory and immunomodulatory effects. This highlights the compound's potential use in enhancing immune responses, suggesting medical applications in immunology (Doláková et al., 2005).

Conformational Studies

  • Conformational Analysis for Drug Development : Research on conformationally locked versions of L-deoxythreosyl phosphonate nucleosides, incorporating 6-amino-9H-purin-9-yl, was conducted. This study provides valuable insights into the compound's conformational properties, which is critical in drug design and development (Saneyoshi, Deschamps, & Marquez, 2010).

Mechanism of Action

The mechanism of action for this compound is not available .

Future Directions

As this compound is still in the experimental stage, future research could focus on its potential uses, interactions, and effects in various organisms .

properties

IUPAC Name

(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSAAWHGJUZBOG-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79813-69-7
Record name HWC 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079813697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Reactant of Route 2
Reactant of Route 2
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Reactant of Route 3
Reactant of Route 3
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Reactant of Route 4
Reactant of Route 4
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Reactant of Route 5
Reactant of Route 5
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol
Reactant of Route 6
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.